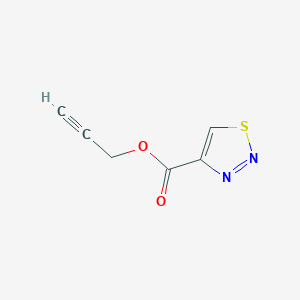

prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl thiadiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGAXXNEYGWFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CSN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Studies on Prop 2 Yn 1 Yl 1,2,3 Thiadiazole 4 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Detailed quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. However, specific studies employing methods like Density Functional Theory (DFT) for prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate are not presently available in the scientific literature. Such studies on related thiadiazole and triazole derivatives have been instrumental in providing insights into their electronic behavior and structural characteristics.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure and bonding of this compound has not been specifically reported. For other heterocyclic compounds, such analyses, often conducted using DFT, have elucidated electron delocalization, charge distribution, and the nature of chemical bonds, which are crucial for understanding their reactivity and properties.

Molecular Geometry Optimization and Conformations

While the molecular structure of this compound can be inferred from its name, detailed computational studies on its geometry optimization and conformational analysis are absent from the literature. Such studies are vital for determining the most stable three-dimensional arrangement of the atoms and identifying different possible conformations and their relative energies.

Spectroscopic Property Prediction (NMR, IR)

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through computational methods is a powerful tool for structural elucidation. There are currently no published theoretical predictions of the NMR and IR spectra for this compound. For other novel compounds, theoretical calculations of spectroscopic data have been shown to complement experimental findings and aid in the confirmation of synthesized structures.

Reaction Mechanism Elucidation via Computational Modeling

The use of computational modeling to elucidate reaction mechanisms provides a molecular-level understanding of chemical transformations. However, the literature lacks specific computational studies on the reaction mechanisms involving this compound.

Transition State Analysis

Transition state analysis is a key component of mechanistic studies, allowing for the determination of activation energies and the geometry of the transition state. No such analyses have been reported for reactions involving this compound.

Energy Profiles of Reaction Pathways

The calculation of energy profiles for various reaction pathways helps in identifying the most favorable routes for a chemical reaction. At present, there are no published studies detailing the energy profiles of reactions in which this compound participates.

Advanced Applications in Organic Synthesis

Prop-2-yn-1-yl 1,2,3-Thiadiazole-4-carboxylate as a Synthetic Building Block

The unique structural arrangement of this compound, featuring both a strained 1,2,3-thiadiazole (B1210528) ring and a terminal alkyne, offers multiple reaction sites. This dual reactivity allows for its strategic use in the synthesis of a wide array of more complex molecules.

Precursor for Complex Heterocyclic Systems

The 1,2,3-thiadiazole ring is a well-established precursor for the in-situ generation of thioketenes. This transformation can be initiated under thermal or photochemical conditions, leading to the extrusion of dinitrogen. The highly reactive thioketene intermediate can then participate in various cycloaddition reactions, paving the way for the synthesis of a multitude of sulfur-containing heterocycles. For instance, it can react with imines to form β-thiolactams or with enamines to yield thietanes.

Furthermore, the propargyl group, with its terminal alkyne, is a key participant in a variety of coupling and cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient formation of 1,2,3-triazole rings. This reaction is known for its high yield, mild reaction conditions, and exceptional functional group tolerance.

The presence of both of these reactive moieties in this compound allows for sequential or one-pot reactions to construct intricate, polycyclic heterocyclic systems that would be challenging to assemble through other synthetic routes.

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. The this compound is an ideal candidate for use in MCRs.

The terminal alkyne of the propargyl group can readily participate in MCRs such as the A³ coupling (aldehyde-alkyne-amine) and the Ugi reaction. In an A³ coupling reaction, this compound can react with an aldehyde and a secondary amine to furnish a propargylamine derivative. The Ugi four-component reaction, on the other hand, can involve the thiadiazole-containing alkyne, an aldehyde, an amine, and an isocyanide to generate complex α-acylamino carboxamide structures.

The ability to incorporate the 1,2,3-thiadiazole-4-carboxylate core into a larger molecule in a single, efficient step through MCRs makes this compound a highly valuable scaffold for generating molecular diversity and for the rapid assembly of compound libraries for screening purposes.

Role in the Synthesis of Bioactive Molecule Frameworks

The 1,2,3-thiadiazole moiety is a recognized pharmacophore and is present in a number of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com The incorporation of this heterocycle into more complex molecules is therefore a key strategy in medicinal chemistry.

This compound serves as a valuable starting material for the synthesis of novel bioactive molecular frameworks. The "click" reaction, for example, allows for the straightforward linkage of the thiadiazole unit to other molecules of biological interest, such as sugars, peptides, or other heterocyclic systems, through a stable triazole linker. This modular approach is highly effective for the generation of new chemical entities with potential therapeutic applications.

The following table illustrates the potential for creating diverse bioactive frameworks using this compound as a building block.

| Starting Material 1 | Starting Material 2 (with azide) | Reaction Type | Resulting Bioactive Framework |

| This compound | Azido-sugar | CuAAC | Thiadiazole-triazole-sugar conjugate |

| This compound | Azido-peptide | CuAAC | Thiadiazole-triazole-peptide conjugate |

| This compound | Azido-steroid | CuAAC | Thiadiazole-triazole-steroid conjugate |

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The distinct and predictable reactivity of the functional groups within this compound has spurred the development of novel synthetic methodologies. The orthogonal nature of the reactivity of the thiadiazole ring and the propargyl group allows for selective transformations at one site while leaving the other intact for subsequent reactions.

For example, the thiadiazole ring can be transformed into a thioketene under specific conditions, which can then be trapped by a dienophile in a Diels-Alder reaction. The resulting cycloadduct, still containing the propargyl group, can then undergo further functionalization via "click" chemistry or other alkyne-specific reactions. This sequential approach enables the construction of highly functionalized and complex molecules in a controlled and stepwise manner.

Applications in Material Science and Functional Polymer Development

The propargyl group of this compound is a valuable functional handle for the development of novel materials and functional polymers. Through polymerization of the alkyne moiety, polymers with pendant 1,2,3-thiadiazole-4-carboxylate units can be synthesized. These polymers may exhibit interesting properties due to the presence of the sulfur- and nitrogen-rich heterocycle, such as altered solubility, thermal stability, or coordination ability with metal ions.

Furthermore, the "click" reaction can be employed to graft the this compound onto polymer backbones that have been functionalized with azide groups. This post-polymerization modification strategy is a powerful tool for tailoring the properties of materials and for the creation of functional surfaces. The resulting materials, decorated with the thiadiazole moiety, could find applications in areas such as sensing, catalysis, or as coatings with specific surface properties.

The following table provides a conceptual overview of the application of this compound in material science.

| Application Area | Synthetic Strategy | Potential Functionality |

| Functional Polymers | Alkyne polymerization | Polymers with pendant thiadiazole groups |

| Surface Modification | "Click" grafting to azide-functionalized surfaces | Surfaces with tailored hydrophilicity/hydrophobicity |

| Metal-Organic Frameworks (MOFs) | Use as a linker with metal nodes | Porous materials for gas storage or catalysis |

Research Perspectives and Future Directions

Exploration of Novel and Efficient Synthetic Pathways for Thiadiazole-Propargyl Hybrids

The synthesis of 1,2,3-thiadiazoles is a well-established area of organic chemistry, with several conventional methods available. isres.org The Hurd-Mori reaction, which involves the cyclization of tosylhydrazones with thionyl chloride, is a classic approach. mdpi.com However, modern synthetic chemistry continually seeks more efficient, safer, and environmentally friendly methods.

The development of synthetic pathways for prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate would likely start with the synthesis of the 1,2,3-thiadiazole-4-carboxylic acid core, followed by esterification with propargyl alcohol. Research into direct, one-pot syntheses that incorporate both the thiadiazole ring formation and the introduction of the propargyl ester would be a significant advancement.

Table 1: Potential Synthetic Routes for 1,2,3-Thiadiazole (B1210528) Derivatives

| Method | Description | Advantages |

|---|---|---|

| Hurd-Mori Reaction | Cyclization of α-methylene carbonyl compounds' tosylhydrazones with thionyl chloride. | Well-established and widely used. |

| TBAI-Catalyzed Reaction | Reaction between N-tosylhydrazones and elemental sulfur under metal-free conditions. organic-chemistry.org | Improved efficiency over Hurd-Mori. organic-chemistry.org |

| Ammonium Thiocyanate Method | Reaction of tosylhydrazones with ammonium thiocyanate in ethanol. organic-chemistry.org | High efficiency, mild room temperature conditions. organic-chemistry.org |

| Visible Light Photocatalysis | Use of a catalyst like cercosporin to synthesize 1,2,3-thiadiazoles under mild, environmentally friendly conditions. organic-chemistry.org | Sustainable and regioselective. organic-chemistry.org |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the molecular structure and connectivity. mdpi.comsemanticscholar.org

However, to understand the dynamic processes and subtle structural features of these molecules, more advanced techniques are required. Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignment of proton and carbon signals, especially in complex derivatives. mdpi.comipb.pt

Future research could employ ultrafast spectroscopy techniques to observe molecular and electronic dynamics on extremely short timescales, providing deep insights into reaction mechanisms and photophysical properties. spectroscopyonline.com Furthermore, fluorescence spectroscopy can be a powerful tool, as some thiadiazole derivatives are known to exhibit interesting photoluminescent properties, including phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). nih.govnih.gov These advanced methods are crucial for characterizing the behavior of these molecules in different environments, which is vital for their application in materials science.

Table 2: Spectroscopic Techniques for Characterization

| Technique | Application | Information Obtained |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Routine structural confirmation. mdpi.com | Chemical environment of protons and carbons. |

| 2D NMR (HSQC, HMBC) | Detailed structural elucidation. mdpi.comipb.pt | Connectivity between protons and carbons, including through multiple bonds. |

| FT-IR Spectroscopy | Identification of functional groups. semanticscholar.org | Presence of C=O (ester), C≡C (alkyne), and thiadiazole ring vibrations. |

| Mass Spectrometry (MS) | Determination of molecular weight. mdpi.com | Confirmation of molecular formula and fragmentation patterns. |

| Fluorescence Spectroscopy | Study of photophysical properties. nih.gov | Emission/excitation spectra, quantum yields, potential for ESIPT or AIE. nih.gov |

| X-ray Crystallography | Definitive 3D structure determination. mdpi.com | Precise bond lengths, bond angles, and crystal packing. |

In-Depth Computational Studies on Reaction Dynamics and Catalysis

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and spectral properties of molecules like this compound. rsc.orgekb.eg Density Functional Theory (DFT) calculations can be used to predict geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts, aiding in experimental characterization. rsc.org

In-depth computational studies can elucidate the mechanisms of synthetic reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of reaction dynamics and the role of catalysts. This knowledge is instrumental in optimizing existing synthetic routes and designing new, more efficient ones. researchgate.net

Furthermore, molecular docking and molecular dynamics (MD) simulations are essential for exploring the potential biological activity of thiadiazole derivatives. rsc.orgtandfonline.com These techniques can predict how a molecule might bind to the active site of a target enzyme or receptor, which is a critical step in the rational design of new agrochemicals or pharmaceuticals. rsc.orgresearchgate.net Such studies can guide the synthesis of derivatives with enhanced activity and selectivity.

Design and Synthesis of Derivatives for Agricultural Applications

Thiadiazole-based compounds are of significant interest in the agrochemical industry due to their wide range of biological activities. isres.org The 1,2,3-thiadiazole scaffold, in particular, has been incorporated into molecules with insecticidal and plant-activating properties. mdpi.com For example, certain N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety have shown remarkable insecticidal potential against pests like Plutella xylostella. mdpi.com Additionally, benzo-1,2,3-thiadiazole derivatives have been developed as plant activators, which induce systemic acquired resistance (SAR) against a broad spectrum of plant diseases. nih.gov

The structure of this compound serves as a promising scaffold for developing new agricultural agents. The propargyl group is particularly advantageous as it can be easily modified using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach other functional groups, allowing for the rapid synthesis of a diverse library of derivatives.

Future research will focus on the systematic modification of this lead compound. This involves synthesizing analogues with different substituents on the thiadiazole ring and exploring various functionalities attached to the propargyl alkyne. These new derivatives would then be screened for a range of bioactivities, including:

Fungicidal activity: Against common plant pathogens like Phytophthora infestans. frontiersin.org

Herbicidal activity: Assessing their ability to control weeds. mdpi.com

Insecticidal activity: Testing against various insect pests. mdpi.com

Plant growth regulation: Evaluating their potential to enhance crop growth and yield.

Table 3: Examples of Thiadiazole Derivatives in Agricultural Research

| Compound Type | Application | Target Organism/Effect |

|---|---|---|

| 1,2,3-Thiadiazole carboxamides | Insecticide | Plutella xylostella, Culex pipiens pallens mdpi.com |

| Benzo-1,2,3-thiadiazole-7-carboxylates | Plant Activator | Induces resistance against Erysiphe cichoracearum nih.gov |

Integration into Emerging Fields of Functional Materials Science

The unique electronic properties and structural rigidity of the thiadiazole ring make it an attractive building block for functional organic materials. isres.orgnih.gov Thiadiazole-containing compounds have been investigated for applications in organic electronics, where they can act as electron-accepting units. isres.org Their ability to participate in π-electron conjugation makes them suitable for creating materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The incorporation of the propargyl group in this compound provides a powerful handle for integrating this molecule into larger systems. The alkyne functionality is ideal for use in click chemistry, enabling the straightforward attachment of the thiadiazole unit to polymers, surfaces, or other molecular scaffolds.

Future research directions in materials science could include:

Polymer Synthesis: Using the propargyl group to polymerize or graft the thiadiazole moiety onto polymer backbones to create new functional polymers with tailored electronic or optical properties.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, making these compounds potential ligands for the synthesis of novel MOFs or coordination polymers with applications in sensing, catalysis, or gas storage. researchgate.net

Luminescent Materials: Exploring the photophysical properties of derivatives to develop new fluorescent probes or emitters for various applications. The aromatic thiadiazole ring can facilitate good π-electron conjugation, which is a key requirement for photoluminescence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.